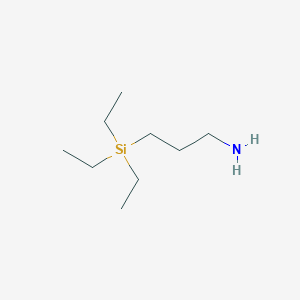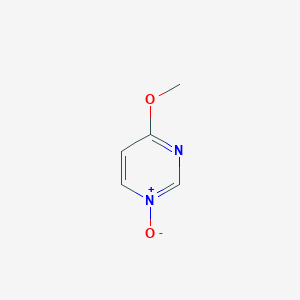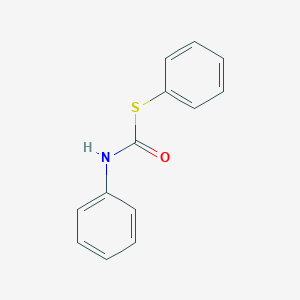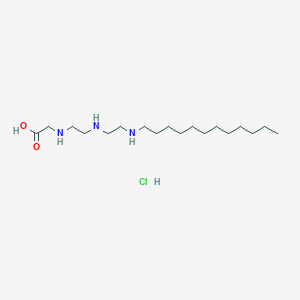
Dodicin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodicin hydrochloride is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological agent. This compound is a member of the class of chemicals known as benzothiazepines and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of dodicin hydrochloride is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dodicin hydrochloride in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on dodicin hydrochloride. For example, further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, more research is needed to determine the efficacy of this compound as a therapeutic agent for various diseases. Finally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective pharmacological agents.
Métodos De Síntesis
The synthesis of dodicin hydrochloride involves the reaction of 2-aminobenzothiazole with 3,4-dihydro-2H-pyran-2-one in the presence of a catalyst. This reaction results in the formation of the benzothiazepine ring system, which is then further functionalized to produce the final product.
Aplicaciones Científicas De Investigación
Dodicin hydrochloride has been extensively studied for its potential use as a pharmacological agent. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
18205-85-1 |
|---|---|
Fórmula molecular |
C18H40ClN3O2 |
Peso molecular |
366 g/mol |
Nombre IUPAC |
2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C18H39N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);1H |
Clave InChI |
GJEULMGGGBFACC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
SMILES canónico |
CCCCCCCCCCCC[NH2+]CCNCCNCC(=O)O.[Cl-] |
Otros números CAS |
18205-85-1 |
Pictogramas |
Irritant |
Números CAS relacionados |
6843-97-6 (Parent) |
Sinónimos |
ampholan ampholyt G DDEG Desimex i dodecyldi(aminoethyl)glycine dodecyldiaminoethylglycine dodicin dodicin monohydrochloride dodicin monosodium salt Tego 51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



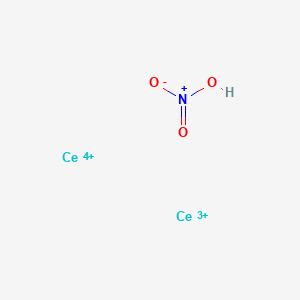
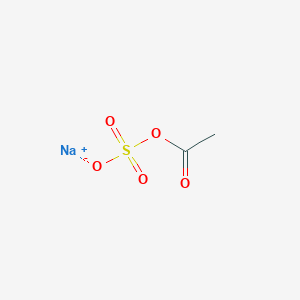
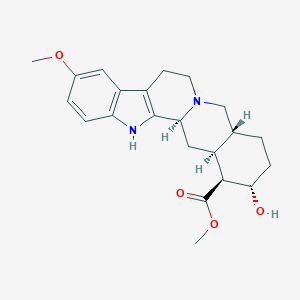
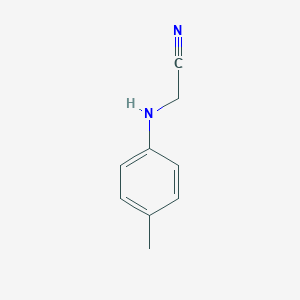
![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
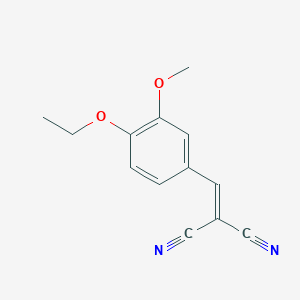
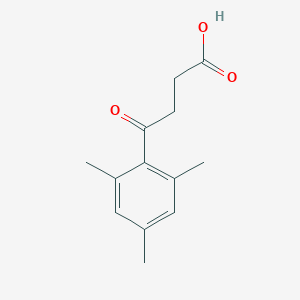
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
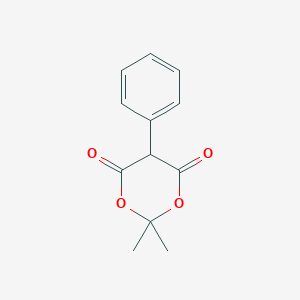
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
